Diethyl diallylmalonate
Overview
Description
Synthesis Analysis
The synthesis of diethyl diallylmalonate involves classical chemical reactions, where diethyl malonate is reacted with allylamine through a process known as aminolysis. This reaction results in the formation of diethyl diallylmalonate, a precursor for further chemical transformations (Bıçak, Karaoglan, & Şenkal, 1998).
Molecular Structure Analysis
X-ray crystallography studies have provided detailed insights into the molecular structure of diethyl diallylmalonate derivatives. For example, derivatives used in the synthesis of liquid-crystalline polymers have been analyzed, showing that these molecules crystallize in specific space groups and possess an optimum stretched shape (Hoffmann, Böhme, & Hartung, 1995).
Chemical Reactions and Properties
Diethyl diallylmalonate undergoes various chemical reactions, including cyclopolymerization and ring-closing metathesis, facilitated by catalysts like ruthenium-based complexes. These reactions are significant for the synthesis of polymers and cyclic compounds, demonstrating the versatility of diethyl diallylmalonate in synthetic chemistry (Stewart, Keitz, Kuhn, Thomas, & Grubbs, 2010).
Physical Properties Analysis
Studies focusing on the physical properties of diethyl diallylmalonate and its derivatives have revealed important insights into their behavior in different conditions. For instance, the analysis of cyclopolymerization reactions has shed light on the molecular weight, polydispersity, and the structure of the resulting polymers, providing a basis for understanding the material properties of these compounds (Anders, Wagner, Nuyken, & Buchmeiser, 2003).
Scientific Research Applications
Cyclooligomerization with Sulfur Dioxide : A study by Tsai and Shevlin (1998) found that the cooligomerization of sulfur dioxide with diethyl diallylmalonate produces 1:1 cooligomers with cis-linked 5-membered rings. The molecular weight of oligomers was inversely proportional to the concentration of chain-transfer agent. This study contributes to the understanding of polymerization processes involving diethyl diallylmalonate (Jui-Yi Tsai & P. Shevlin, 1998).
Synthesis of Copolymer Gels : In another study by Bıçak et al. (1998), N,N'-diallylmalonamide, a water-soluble monomer derived from diethyl diallylmalonate, was found to copolymerize with acrylamide and acrylic acid to create transparent hydrogels with high swelling ability. This discovery has implications for the development of new materials (N. Bıçak, Sevim Karaoglan, & B. Senkal, 1998).
Palladium-Catalyzed Cycloisomerization : Kisanga and Widenhoefer (2000) conducted a study demonstrating that palladium-catalyzed cycloisomerization of functionalized 1,6-dienes in the presence of silane can produce 4,4-dicarbomethoxy-1,2-dimethylcyclopentane with high yield and isomeric purity, showing the catalytic potential of diethyl diallylmalonate in organic synthesis (Philip Kisanga and R. Widenhoefer, 2000).
Cyclopolymerization Analysis : A study by Tsai et al. (2004) focused on the cyclopolymerization of sulfur dioxide and diethyl diallylmalonate, revealing that the copolymer mainly consists of cis-linked cyclopentane rings. This research contributes to the understanding of polymer structures (Jui-Yi Tsai, Jinglan Zhou, Yahong Sun, & P. Shevlin, 2004).
Ring Closing Metathesis Applications : Various studies have explored the use of diethyl diallylmalonate in ring-closing metathesis, a critical reaction in organic synthesis. For example, Kuhn et al. (2009) found that NHC-backbone substitution in ruthenium-based olefin metathesis catalysts increases catalyst lifetimes and efficiency, with successful application in diethyl diallylmalonate ring-closing metathesis (Kevin M. Kuhn, Jean-Baptiste Bourg, Cheol K. Chung, S. Virgil, & R. Grubbs, 2009).
Safety And Hazards
Diethyl diallylmalonate causes skin irritation, serious eye irritation, and may cause respiratory irritation910. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye11. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised11.
Future Directions
The future directions of Diethyl diallylmalonate are not explicitly mentioned in the search results.
Please note that this information is based on the available resources and might not be fully comprehensive.
properties
IUPAC Name |
diethyl 2,2-bis(prop-2-enyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUUVYQGUMRKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185785 | |
Record name | Diethyl diallylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl diallylmalonate | |
CAS RN |
3195-24-2 | |
Record name | Diethyl diallylmalonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3195-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl diallylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl diallylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl diallylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl diallylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl diallylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.